3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide
Description
3,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide (CAS RN: 346721-86-6; Molecular formula: C₁₄H₁₀Cl₃NO; Molecular weight: 314.59 g/mol) is a benzamide derivative characterized by three chlorine substituents: two on the benzoyl ring (positions 3 and 4) and one on the anilino ring (position 3), along with a methyl group at position 4 of the anilino moiety . Its monoisotopic mass is 312.982797 Da, and it is registered under ChemSpider ID 746106.
Properties
IUPAC Name |
3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO/c1-8-2-4-10(7-12(8)16)18-14(19)9-3-5-11(15)13(17)6-9/h2-7H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJGLYAYIMDVDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 3-chloro-4-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the methyl group can yield carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products
Substitution: Substituted benzamides.
Reduction: Amines or alcohols.
Oxidation: Carboxylic acids or aldehydes.
Scientific Research Applications
Medicinal Chemistry
Potential Pharmacological Uses
- The compound is being investigated for its antimicrobial and anticancer properties. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development aimed at treating infections and tumors.
Mechanism of Action
- The mechanism involves the compound's ability to inhibit specific enzymes or receptors, which can block substrate access and alter cellular functions. This inhibition can lead to reduced proliferation of cancer cells or decreased microbial activity.
Materials Science
Synthesis of Advanced Materials
- 3,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide is explored for its use in synthesizing polymers and nanomaterials . The unique structural properties contribute to the development of materials with enhanced performance characteristics.
Research Findings
- Studies have shown that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, making it suitable for applications in coatings and composites.
Biological Research
Tool Compound in Biological Studies
- This compound serves as a tool in various biological experiments, particularly in studying enzyme inhibition and receptor binding. Its ability to modulate biological pathways makes it valuable for understanding complex cellular processes.
Case Studies
- Research has demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways, providing insights into potential therapeutic targets.
Industrial Applications
Production of Specialty Chemicals
- The compound is also being evaluated for its utility in the production of specialty chemicals and intermediates. Its chemical reactivity allows it to participate in various synthetic routes, making it a versatile building block in industrial chemistry.
Efficiency in Synthesis
- Industrial processes utilizing this compound often employ advanced techniques such as high-performance liquid chromatography (HPLC) for purification, ensuring high yields and purity levels necessary for commercial applications.
Table 1: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial, Anticancer | Inhibits specific enzymes; potential drug candidate |
| Materials Science | Polymer synthesis | Enhances mechanical properties |
| Biological Research | Enzyme inhibition studies | Modulates cellular processes |
| Industrial Applications | Specialty chemical production | High yield synthesis methods |
Table 2: Mechanism of Action Overview
| Mechanism | Description | Implications |
|---|---|---|
| Enzyme Inhibition | Binds to active sites of enzymes | Blocks substrate access |
| Receptor Interaction | Modulates signal transduction pathways | Alters cellular responses |
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide with structurally related benzamide derivatives, focusing on substituent effects, pharmacological activity, crystallographic data, and regulatory status.
Structural Analogues and Substituent Effects
Crystallographic and Physicochemical Properties
- Crystal Packing : Unlike 4-chloro-N-(3,4-dimethylphenyl)benzamide, which forms linear chains via N–H⋯O bonds , the main compound’s packing is undefined but likely influenced by Cl and Me steric effects.
- Dihedral Angles : The planar conformation (dihedral angle ~5.5°) in 4-chloro-N-(3,4-dimethylphenyl)benzamide contrasts with twisted conformations in analogues like N-(2,6-dimethylphenyl)-4-chlorobenzamide (dihedral angle up to 87.2°) .
Biological Activity
3,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. Its unique structure, characterized by the presence of chlorine and methyl groups, influences its reactivity and interaction with biological targets.
Chemical Structure and Properties
The chemical formula for this compound is C15H13Cl2N. The positioning of the chlorine and methyl groups is crucial for its biological activity, affecting both its solubility and binding affinity to target enzymes or receptors.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It has been observed to inhibit certain enzyme activities by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors, which can lead to alterations in cellular functions.
Biological Activities
-
Antimicrobial Activity :
- This compound has shown promising results against various bacterial strains. For instance, studies indicate significant inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics.
-
Anticancer Properties :
- The compound has been evaluated for its cytotoxic effects on cancer cell lines. Research indicates that it exhibits growth inhibition in various cancer cell lines, including MCF-7 (breast cancer) and KB-V1 (oral cancer) cells, with IC50 values ranging from 20 nM to 1 µM depending on the specific variant tested .
Case Studies
- Study on Antimicrobial Efficacy :
-
Anticancer Activity Assessment :
- Another research focused on the compound's effects on cancer cell proliferation reported an IC50 value of approximately 14 nM against KB-V1 cells, indicating potent anticancer properties . The mechanism was linked to interference with tubulin polymerization and increased reactive oxygen species (ROS) generation.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | C15H13Cl2N | Effective against Pseudomonas aeruginosa | IC50 ~ 14 nM in KB-V1 |
| 3,4-Dichloro-N-(4-cyanophenyl)benzamide | C15H12Cl2N2 | Moderate activity | IC50 ~ 20 nM in MCF-7 |
| 3-Chloro-N-(2-methylphenyl)benzamide | C15H14ClN | Low activity | IC50 ~ >100 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
